molecular formula C10H9F2N5 B1479565 1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide CAS No. 2098069-89-5

1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide

Cat. No.: B1479565
CAS No.: 2098069-89-5
M. Wt: 237.21 g/mol
InChI Key: SMVZWLQDOVNNHW-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide is a heterocyclic compound that features a pyrazole ring substituted with a difluoromethyl group and a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridin-2-yl halide and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol or amine derivative.

Scientific Research Applications

1-(Difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.

    1-(Difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboximidamide group.

    1-(Difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate: Similar structure but with a carboxylate group instead of a carboximidamide group.

Uniqueness

1-(Difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide is unique due to the presence of the carboximidamide group, which can confer different chemical reactivity and biological activity compared to similar compounds with other functional groups.

Properties

IUPAC Name

2-(difluoromethyl)-5-pyridin-2-ylpyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N5/c11-10(12)17-8(9(13)14)5-7(16-17)6-3-1-2-4-15-6/h1-5,10H,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVZWLQDOVNNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C(=C2)C(=N)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide
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1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide
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1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide
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1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide
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1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboximidamide

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